![molecular formula C15H19N3O2 B2593188 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide CAS No. 2034544-12-0](/img/structure/B2593188.png)
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide
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Overview
Description
“3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The pyrazole ring is substituted with two methyl groups at the 3rd and 5th positions, and a phenyl ring at the 4th position . The phenyl ring is further substituted with a propanamide group, which contains a methoxy group .
Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are known for their wide range of pharmacological activities. The compound can be used as a precursor in the synthesis of 1,3,5-trisubstituted pyrazoles, which have been developed via cyclocondensation with high yields . These derivatives are characterized by various spectroscopic methods and hold potential for further chemical modifications to enhance their biological activities.
Antitubercular Agents
Compounds containing the 3,5-dimethyl-1H-pyrazol moiety have shown potent antitubercular activity against Mycobacterium tuberculosis. The synthesis of such compounds can lead to the development of new antitubercular drugs, which is crucial given the rising resistance to existing medications .
Cytotoxic Agents for Cancer Therapy
The structural framework of this compound allows for the creation of novel cytotoxic scaffolds. These scaffolds have been tested against human breast cancer cell lines and have shown promising results, with some derivatives exhibiting cytotoxic activity superior to standard drugs like cisplatin . This application is significant in the ongoing search for more effective cancer treatments.
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are recognized for their diverse pharmacological effects, including antileishmanial and antimalarial activities. The compound can be used to synthesize hydrazine-coupled pyrazoles, which have been successfully tested for these activities, providing a pathway for new treatments against parasitic diseases .
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, the αvβ6 integrin plays a crucial role in the regulation of inflammation and tissue repair.
Mode of Action
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide interacts with the αvβ6 integrin, exhibiting a very high affinity for this target . The interaction between the compound and its target leads to changes in the cellular processes regulated by the αvβ6 integrin.
Pharmacokinetics
The pharmacokinetic properties of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide are commensurate with inhaled dosing by nebulization . The compound has a long dissociation half-life (7 hours) and very high solubility in saline at pH 7 (>71 mg/mL), which suggests good bioavailability . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide. For instance, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Other factors, such as temperature and the presence of other substances, could also influence the compound’s action.
properties
IUPAC Name |
3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-N-methoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11-10-12(2)18(16-11)14-7-4-13(5-8-14)6-9-15(19)17-20-3/h4-5,7-8,10H,6,9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXFYOAARKIQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-N-methoxypropanamide |
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